4-Bromo-N-(2-chlorophenyl)benzenesulfonamide
CAS No.: 6335-29-1
Cat. No.: VC3822020
Molecular Formula: C12H9BrClNO2S
Molecular Weight: 346.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6335-29-1 |
|---|---|
| Molecular Formula | C12H9BrClNO2S |
| Molecular Weight | 346.63 g/mol |
| IUPAC Name | 4-bromo-N-(2-chlorophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H9BrClNO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H |
| Standard InChI Key | YZRTXPOHUIZHPI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-N-(2-chlorophenyl)benzenesulfonamide is C₁₂H₉BrClNO₂S, with a molecular weight of 346.63 g/mol . The IUPAC name derives from its structure: a benzene ring sulfonated at the 4-position with bromine, linked via a sulfonamide group to a 2-chlorophenyl substituent. Key structural features include:
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Sulfonamide functional group (–SO₂NH–), enabling hydrogen bonding and interactions with biological targets.
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Halogen substituents: Bromine (electrophilic aromatic substitution) and chlorine (steric and electronic effects) .
The SMILES notation (C1=CC=C(C(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br) and 3D conformational data highlight its planar aromatic systems and polar sulfonamide moiety .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonation: Reacting 4-bromobenzenesulfonyl chloride with 2-chloroaniline in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions .
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Purification: Recrystallization from ethanol or chromatography to achieve >97% purity .
Optimization and Yields
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Catalysts: Triethylamine or lithium hydride enhances reaction efficiency .
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Temperature: Reactions proceed at 0–25°C to minimize side products .
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Yield: Reported yields range from 70–85% in optimized conditions .
Physicochemical Properties
Thermal Behavior: Decomposes above 200°C without a distinct melting point, consistent with sulfonamide derivatives .
Biological and Industrial Applications
Agrochemical Intermediates
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The compound’s halogenated structure aligns with precursors for insecticides, such as O-ethyl-S-n-propyl thiophosphates .
| Hazard Category | GHS Classification | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Use PPE; avoid ingestion |
| Skin Irritation | H315: Causes skin irritation | Wear gloves and protective clothing |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in ventilated areas |
Storage: Stable at 2–8°C in sealed containers, protected from moisture .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 8.4 Hz, aromatic H), 7.53 (d, 2H, J = 8.4 Hz), 7.28–7.35 (m, 4H, chlorophenyl H) .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 347.63, with fragmentation peaks at m/z 172 (C₆H₄Br⁺) and 155 (C₆H₄Cl⁺) .
Chromatographic Methods
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